molecular formula C7H12N2O2 B6300635 1-(4-Methoxy-1-methyl-1H-pyrazol-3-yl)ethanol CAS No. 2207960-17-4

1-(4-Methoxy-1-methyl-1H-pyrazol-3-yl)ethanol

Cat. No. B6300635
CAS RN: 2207960-17-4
M. Wt: 156.18 g/mol
InChI Key: QWYHXGOOTHWTHU-UHFFFAOYSA-N
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Description

“1-(4-Methoxy-1-methyl-1H-pyrazol-3-yl)ethanol” is a compound that belongs to the class of organic compounds known as phenylpyrazoles . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .

Scientific Research Applications

Synthesis of Organic Compounds

This compound can be used in the synthesis of organic compounds. For instance, it has been used in the synthesis of 1-(4-methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide . This reaction was carried out in boiling ethanol under acidic conditions .

Development of Medicinal Scaffolds

Heterocycles based on the 1,2,3-triazole moiety, which this compound can be used to synthesize, have been utilized in the development of several medicinal scaffolds. These scaffolds demonstrate anti-HIV, antitubercular, antiviral, antibacterial, and anticancer activities .

Organocatalyzed Synthesis

The compound can be used in organocatalyzed synthesis of organic compounds. Organocatalysts are known for their simplicity, effectiveness, reproducibility, and high selectivity which lead to excellent product yields .

Antileishmanial and Antimalarial Evaluation

In the field of medicinal chemistry, this compound can be used in the synthesis of drugs with antileishmanial and antimalarial properties. A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a compound synthesized using 1-(4-Methoxy-1-methyl-1H-pyrazol-3-yl)ethanol .

Synthesis of Azapentalenes

The compound can be used in the synthesis of azapentalenes. Reports have made use of the respective amine via ring closure by displacement of an N-iodonium intermediate by an adjacent nitrogen atom of the attached pyrazole to form azapentalenes .

Synthesis of Heterocycles

The compound can be used in the synthesis of heterocycles containing the 1,2,3-triazole moiety. These heterocycles are known to display significant biological activities .

properties

IUPAC Name

1-(4-methoxy-1-methylpyrazol-3-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2/c1-5(10)7-6(11-3)4-9(2)8-7/h4-5,10H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWYHXGOOTHWTHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN(C=C1OC)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxy-1-methyl-1H-pyrazol-3-yl)ethanol

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